![molecular formula C15H22N2 B609776 Iadademstat CAS No. 1431304-21-0](/img/structure/B609776.png)
Iadademstat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ORY1001, also known as RG-6016, is KDM1A inhibitor (IC50 <20nM) with high selectivity against related FAD dependent aminoxidases (MAO-A/B, IL4I1, KDM1B >100uM, SMOX 7uM). ORY-1001 does not inhibit non-related histone modifiers. Treatment of THP-1 (MLL-AF9) cells with ORY-1001, results in a time/dose dependent me2H3K4 accumulation at KDM1A target genes and concomitant induction of differentiation markers (EC50 me2H3K4 and FACS CD11b <1nM). ORY-1001 induces apoptosis in THP-1 and inhibits proliferation and colony formation of MV(4; 11) (MLL-AF4) cells (EC50 <1nM).
Applications De Recherche Scientifique
Iadademstat in Acute Myeloid Leukemia (AML) Treatment
Iadademstat, a potent and selective inhibitor of LSD1 (KDM1A), has demonstrated promising results in treating relapsed or refractory acute myeloid leukemia (R/R AML). In a phase I study, it was observed to have a good safety profile and showed signs of clinical and biological activity as a single agent in patients with R/R AML. The study revealed a dose-dependent increase in plasma exposure and a potent induction of differentiation biomarkers, contributing to reductions in blood and bone marrow blast percentages (Salamero et al., 2020).
Iadademstat in Combination with Immunotherapy for Melanoma
Research has also explored the efficacy of iadademstat in combination with immunotherapy. In an in vivo model of melanoma, iadademstat combined with an anti-Pd1 antibody reduced tumor growth significantly. This suggests its potential in enhancing the effectiveness of immunotherapy, especially in oncological conditions that exhibit low response to existing treatments (Maes et al., 2019).
Targeting Breast Cancer Stem Cells
Iadademstat has been tested for its ability to target SOX2-driven cancer stem cells (CSC) in breast cancer. It effectively blocked CSC-driven mammosphere formation in breast cancer cell lines dependent on SOX2 expression. This indicates iadademstat's potential as an epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes (Cuyás et al., 2020).
Iadademstat in Small Cell Lung Cancer (SCLC) Treatment
In the CLEPSIDRA trial, iadademstat was assessed in combination with platinum-etoposide in patients with relapsed extensive-stage SCLC. The study aimed to establish the safety, tolerability, and efficacy of this combination, highlighting iadademstat's role in enhancing current chemotherapy treatments for SCLC (Navarro Mendivil et al., 2019).
Efficacy in Elderly AML Patients
Iadademstat, in combination with azacitidine, showed efficacy in elderly AML patients in the ALICE trial. This study supports the potential of iadademstat in combination therapies for leukemia, especially in elderly patients with limited treatment options (Buesa et al., 2019).
Propriétés
Numéro CAS |
1431304-21-0 |
---|---|
Nom du produit |
Iadademstat |
Formule moléculaire |
C15H22N2 |
Poids moléculaire |
230.355 |
Nom IUPAC |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1 |
Clé InChI |
NC1CCC(N[C@H]2[C@H](C3=CC=CC=C3)C2)CC1 |
SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ORY-1001; ORY1001; ORY 1001; RG6016; RG 6016; RG-6016 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.